molecular formula C7H11N3O3 B576857 4,5,6-Trimethoxypyrimidin-2-amine CAS No. 13428-61-0

4,5,6-Trimethoxypyrimidin-2-amine

Cat. No.: B576857
CAS No.: 13428-61-0
M. Wt: 185.183
InChI Key: CVVDMAZLUHAOIC-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxypyrimidin-2-amine (CAS 13428-61-0) is a high-value pyrimidine derivative with the molecular formula C7H11N3O3 and a molecular weight of 185.18 g/mol . This compound serves as a critical building block in medicinal chemistry and drug discovery, particularly in the synthesis and development of novel histamine receptor ligands . Research indicates that 2-aminopyrimidine-based scaffolds are integral to structure-activity relationship (SAR) studies aimed at developing selective ligands for G protein-coupled receptors (GPCRs), such as the histamine H3 and H4 receptors . The trimethoxy substitution pattern on the pyrimidine ring is a key structural feature that influences the compound's binding affinity, selectivity, and overall drug-likeness. These properties are essential for optimizing lead compounds in central nervous system (CNS) disorders and immune response modulation . As a specialized chemical building block, it is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

13428-61-0

Molecular Formula

C7H11N3O3

Molecular Weight

185.183

IUPAC Name

4,5,6-trimethoxypyrimidin-2-amine

InChI

InChI=1S/C7H11N3O3/c1-11-4-5(12-2)9-7(8)10-6(4)13-3/h1-3H3,(H2,8,9,10)

InChI Key

CVVDMAZLUHAOIC-UHFFFAOYSA-N

SMILES

COC1=C(N=C(N=C1OC)N)OC

Synonyms

Pyrimidine, 2-amino-4,5,6-trimethoxy- (6CI,8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Type and Position
  • 4,6-Dimethoxy-2-pyrimidinamine ():
    This analog lacks the 5-methoxy group. The reduced electron-donating capacity (two vs. three methoxy groups) may lower solubility in polar solvents compared to the trimethoxy derivative. The absence of steric hindrance at position 5 could enhance reactivity in substitution reactions .

  • 4,5,6-Trichloropyrimidin-2-amine ():
    Replacing methoxy with chloro groups introduces electron-withdrawing effects, reducing the ring’s electron density. This contrast likely decreases nucleophilic reactivity at the amine group compared to the trimethoxy analog .

Hybrid and Bicyclic Systems
  • 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine ():
    The fused bicyclic structure increases rigidity and may enhance binding affinity to biological targets like kinases. The chloro substituent at position 4 adds electron-withdrawing effects, contrasting with the trimethoxy compound’s electron-rich ring .

Physicochemical Properties

Compound Name Substituents Key Properties Reference
4,5,6-Trimethoxypyrimidin-2-amine 4,5,6-OMe; 2-NH₂ High solubility (polar groups), moderate lipophilicity Inferred
4,6-Dimethoxy-2-pyrimidinamine 4,6-OMe; 2-NH₂ Lower solubility vs. trimethoxy analog
4,5,6-Trichloropyrimidin-2-amine 4,5,6-Cl; 2-NH₂ Low solubility, higher melting point
5-(4-Methoxyphenyl)pyrimidin-2-amine 5-(4-OMePh); 2-NH₂ Enhanced π-π stacking (aromatic group)

Q & A

Q. What are the key synthetic routes for preparing 4,5,6-Trimethoxypyrimidin-2-amine, and how do reaction conditions influence yield?

The synthesis of pyrimidine derivatives typically involves condensation reactions with appropriate aldehydes and amines. For example:

  • Intermediate formation : Reacting 4-methoxybenzaldehyde with acetone and ammonium acetate under reflux (100–120°C) generates a dihydropyrimidine intermediate, which is subsequently oxidized .
  • Methoxy group introduction : Trimethoxy substituents can be introduced via nucleophilic substitution using methoxy precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Yield optimization : Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization efficiency, while inert atmospheres (N₂/Ar) prevent oxidation side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, dihedral angles between pyrimidine rings and substituents (e.g., methoxy groups) are critical for confirming regiochemistry .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm) and amine protons (δ 5.5–6.5 ppm, broad) confirm substitution patterns.
    • ¹³C NMR : Pyrimidine carbons (δ 150–170 ppm) and methoxy carbons (δ 55–60 ppm) validate connectivity .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound analogs be resolved?

Contradictions often arise from substituent positioning or assay variability :

  • Case study : In pyrimidine derivatives, antimicrobial activity varies with methoxy group placement. For example, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) showed higher antifungal activity than 2-methoxyphenyl analogs due to enhanced lipophilicity .
  • Methodology :
    • Dose-response curves : Validate potency across multiple concentrations.
    • Molecular docking : Compare binding affinities of analogs with target proteins (e.g., kinases) to identify critical interactions .

Q. What strategies optimize the selectivity of this compound in kinase inhibition assays?

  • Structure-activity relationship (SAR) :
    • Methoxy groups : The 4,5,6-trimethoxy configuration enhances π-π stacking with kinase ATP-binding pockets but may reduce solubility.
    • Amine modification : Introducing hydrophobic groups (e.g., trifluoromethyl) at position 2 improves selectivity for kinases like EGFR .
  • Experimental design :
    • Kinase profiling : Use panels (e.g., DiscoverX) to assess selectivity across 100+ kinases.
    • Crystallographic studies : Resolve co-crystal structures to guide rational design (e.g., optimizing hydrogen bonds with hinge regions) .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Degradation pathways : Methoxy groups are susceptible to hydrolysis under acidic/basic conditions.
  • Stability assays :
    • HPLC monitoring : Track degradation products (e.g., demethylated analogs) in buffers (pH 2–12) at 37°C.
    • Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots to predict shelf-life .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Reconciliation steps :
    • Force field validation : Compare docking results (AutoDock Vina) with quantum mechanical calculations (DFT) to refine charge distributions .
    • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.
    • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. Designing controlled experiments to evaluate the role of methoxy groups in cellular uptake

  • Comparative analogs : Synthesize derivatives with mono-, di-, and trimethoxy substitutions.
  • Assays :
    • Caco-2 permeability : Measure apparent permeability (Papp) to assess intestinal absorption.
    • Confocal microscopy : Track fluorescently labeled analogs in live cells .

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